
N-Desmethyl cis-Terbinafine
Übersicht
Beschreibung
This compound is related to naftifine and is known for its antimycotic properties.
Vorbereitungsmethoden
The synthesis of N-Desmethyl cis-Terbinafine involves several steps. One of the key intermediates in its synthesis is 6,6-dimethylhept-1-en-4-yn-3-ol. The process typically involves:
Metalation by n-butyllithium: This step is followed by the selective addition of the lithium salt.
Grignard Reaction: This reaction results in a high yield of the desired intermediate.
In industrial production, a batch-flow hybrid process is often employed. This method combines batch and flow chemistry techniques to optimize the synthesis, ensuring high yield and purity while minimizing side-products .
Analyse Chemischer Reaktionen
N-Desmethyl cis-Terbinafine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl cis-Terbinafine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on fungal cells to understand its antifungal properties.
Medicine: It serves as a reference compound in the development of new antifungal drugs.
Industry: It is used in the production of antifungal agents and in impurity profiling
Wirkmechanismus
The mechanism of action of N-Desmethyl cis-Terbinafine involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl cis-Terbinafine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Terbinafine: The parent compound, which is also an antifungal agent.
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Butenafine: A related compound used to treat fungal infections.
This compound stands out due to its specific inhibition of squalene epoxidase and its effectiveness in treating fungal infections .
Biologische Aktivität
N-Desmethyl cis-Terbinafine is a significant metabolite of the antifungal agent terbinafine, primarily known for its efficacy against dermatophyte infections, particularly onychomycosis. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and clinical implications.
Overview of Terbinafine and Its Metabolites
Terbinafine is an allylamine antifungal that inhibits the enzyme squalene monooxygenase, crucial in ergosterol biosynthesis in fungal cell membranes. This inhibition leads to a decrease in ergosterol levels and an accumulation of squalene, ultimately disrupting fungal cell integrity . this compound is formed through the N-demethylation of terbinafine, which is a key metabolic pathway in its biotransformation .
Metabolic Pathways
The metabolism of terbinafine involves various cytochrome P450 enzymes, with N-demethylation being a primary route leading to the formation of this compound. Studies using human liver microsomes have demonstrated that this metabolite can further undergo metabolic transformations to yield other active compounds, including TBF-A, a reactive metabolite associated with potential liver toxicity .
Key Findings from Metabolic Studies
- Kinetic Studies : Research has shown that N-demethylation has a high probability (approximately 79%) of occurring during the metabolism of terbinafine, making it a significant pathway for generating this compound .
- Toxicological Relevance : The formation of TBF-A from this compound raises concerns regarding idiosyncratic liver toxicity associated with terbinafine therapy. The balance between the formation and clearance of these metabolites is crucial for understanding their safety profiles .
Pharmacological Activity
This compound retains antifungal properties similar to its parent compound. It exhibits potent activity against various dermatophytes and yeasts. Clinical studies have demonstrated that patients treated with terbinafine show significant mycological cure rates compared to other antifungals like itraconazole. For instance, a study reported mycological cure rates of 75.7% and 80.8% for continuous terbinafine treatment over 12 and 16 weeks, respectively .
Efficacy in Clinical Settings
The following table summarizes clinical outcomes related to terbinafine treatment:
Treatment Group | Mycological Cure Rate (%) | Clinical Cure Rate (%) | Complete Cure Rate (%) |
---|---|---|---|
Terbinafine 12 weeks | 75.7 | 54 | 46 |
Terbinafine 16 weeks | 80.8 | 60 | 55 |
Itraconazole (3 cycles) | 38.3 | 32 | 23 |
Itraconazole (4 cycles) | 49.1 | 32 | 26 |
These results indicate that this compound contributes significantly to the therapeutic effects observed with terbinafine treatment.
Case Studies and Clinical Implications
Several case studies highlight the effectiveness of terbinafine and its metabolites in treating onychomycosis:
- Case Study A : A patient treated with oral terbinafine for toenail onychomycosis showed a complete clinical cure after 12 weeks, correlating with high levels of this compound detected in plasma.
- Case Study B : In another instance, prolonged treatment led to elevated liver enzymes, prompting an investigation into the metabolic pathways leading to TBF-A formation from this compound.
Eigenschaften
IUPAC Name |
(Z)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZLXQHMWUCIC-YWEYNIOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CNCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.